molecular formula C17H27NO2 B5167020 1-[5-(4-methoxyphenoxy)pentyl]piperidine

1-[5-(4-methoxyphenoxy)pentyl]piperidine

Cat. No.: B5167020
M. Wt: 277.4 g/mol
InChI Key: PPZNFWBRPMBUHS-UHFFFAOYSA-N
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Description

1-[5-(4-Methoxyphenoxy)pentyl]piperidine is a synthetic piperidine derivative characterized by a pentyl chain bridging a piperidine ring and a 4-methoxyphenoxy moiety. Its molecular formula is C₁₇H₂₅NO₂ (MW: 275.39 g/mol), with the pentyl spacer enabling conformational flexibility for target engagement.

Properties

IUPAC Name

1-[5-(4-methoxyphenoxy)pentyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-8-10-17(11-9-16)20-15-7-3-6-14-18-12-4-2-5-13-18/h8-11H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNFWBRPMBUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]piperidine typically involves the reaction of 4-methoxyphenol with 1-bromopentane to form 4-methoxyphenylpentyl ether. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-methoxyphenoxy)pentyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[5-(4-hydroxyphenoxy)pentyl]piperidine.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(4-methoxyphenoxy)pentyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • 4-Methoxyphenoxy vs. 4-Phenylphenoxy: The methoxy group in the target compound may improve solubility compared to the hydrophobic phenyl group in compound 14, but the latter exhibits stronger H₃ receptor antagonism (Ki = 25 nM) . The phenyl group likely enhances π-π stacking with aromatic residues in the receptor.
  • Triazole Substituent (3q) : The 1,2,4-triazole group in 3q introduces hydrogen-bonding capacity, contributing to its potent cAMP inhibition (IC₅₀ = 4 nM) . This contrasts with the methoxy group’s modest electronic effects.

Pharmacokinetic Considerations

  • Nizubaglustat : The fluorobiphenylmethoxy group and hydroxymethyl-piperidine triol in nizubaglustat enhance metabolic stability and blood-brain barrier penetration, making it suitable for neurological targets . The target compound’s simpler structure may limit its bioavailability.
  • Piperine: The conjugated dienone chain in piperine facilitates interaction with enzymes like CYP450 and UDP-glucuronosyltransferases, enabling chemopreventive effects . However, its low water solubility (40 mg/L) limits therapeutic use compared to synthetic derivatives .

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